molecular formula C18H23NO3 B180897 N-Acetylpropranolol CAS No. 2007-11-6

N-Acetylpropranolol

Cat. No.: B180897
CAS No.: 2007-11-6
M. Wt: 301.4 g/mol
InChI Key: PNPHZOGJOCBAEQ-UHFFFAOYSA-N
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Description

N-Acetylpropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. This compound is formed by the acetylation of propranolol, which introduces an acetyl group into the molecule, potentially altering its pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

N-Acetylpropranolol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylpropranolol typically involves the acetylation of propranolol. One common method is the reaction of propranolol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield and purity of the final product. The use of catalytic amounts of water has been shown to be beneficial in reducing by-products and enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-Acetylpropranolol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Propranolol: The parent compound, widely used as a beta-blocker.

    N-Desisopropylpropranolol: A metabolite of propranolol with different pharmacological properties.

    4’-Hydroxypropranolol: Another metabolite with beta-blocking activity.

Uniqueness of N-Acetylpropranolol: this compound is unique due to the presence of the acetyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to propranolol and its other derivatives .

Properties

IUPAC Name

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPHZOGJOCBAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942091
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007-11-6
Record name N-Acetylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in synthesizing N-acetylpropranolol?

A1: The synthesis of this compound is particularly relevant in the context of developing analytical tools for studying propranolol itself. Propranolol, a beta-blocker drug, exists as enantiomers (mirror image molecules), with the (S)-enantiomer exhibiting more potent beta-adrenoceptor blocking activity compared to the (R)-enantiomer. [, ] Accurately differentiating and quantifying these enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. This compound, specifically, has been used in the development of immunoassays for propranolol. []

Q2: What were the key findings from comparing the spectroscopic data of this compound with other propranolol derivatives?

A3: Researchers synthesized and analyzed model compounds – O-acetylpropranolol, this compound, and N,O-diacetylpropranolol – to compare their spectroscopic data with that of the synthesized this compound. [] This comparative analysis definitively proved that the succinylation of propranolol yielded the this compound derivative and not the O-acetylpropranolol derivative as previously assumed.

Q3: How does the understanding of this compound's structure benefit the development of analytical methods for propranolol?

A4: Correctly identifying this compound as the product of propranolol reacting with succinic anhydride is crucial for developing reliable immunoassays. [] These assays rely on the specific interaction between an antibody and its target molecule. Using an incorrect structure for the propranolol derivative could lead to the development of antibodies with poor specificity and sensitivity for propranolol, ultimately compromising the accuracy and reliability of the assay.

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